3-Fluoro-N'-[(E)-[4-(heptyloxy)phenyl]methylidene]benzohydrazide
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Overview
Description
3-Fluoro-N’-[(E)-[4-(heptyloxy)phenyl]methylidene]benzohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a fluorine atom, a heptyloxy group, and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N’-[(E)-[4-(heptyloxy)phenyl]methylidene]benzohydrazide typically involves the condensation of 3-fluorobenzohydrazide with 4-(heptyloxy)benzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-N’-[(E)-[4-(heptyloxy)phenyl]methylidene]benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines.
Substitution: The fluorine atom or the heptyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction may produce hydrazines or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
3-Fluoro-N’-[(E)-[4-(heptyloxy)phenyl]methylidene]benzohydrazide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design and development, particularly for its antimicrobial and anticancer properties.
Material Science: The compound is studied for its potential use in the development of advanced materials, such as organic semiconductors and liquid crystals.
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and molecular recognition processes.
Industrial Applications: The compound is explored for its use in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Fluoro-N’-[(E)-[4-(heptyloxy)phenyl]methylidene]benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-N’-[(E)-[4-(octyloxy)phenyl]methylidene]benzohydrazide
- 3-Fluoro-N’-[(E)-[4-(pentyloxy)phenyl]methylidene]benzohydrazide
- 3-Fluoro-N’-[(E)-[4-(butyloxy)phenyl]methylidene]benzohydrazide
Uniqueness
3-Fluoro-N’-[(E)-[4-(heptyloxy)phenyl]methylidene]benzohydrazide is unique due to its specific heptyloxy group, which imparts distinct physicochemical properties and biological activities. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C21H25FN2O2 |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
3-fluoro-N-[(E)-(4-heptoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C21H25FN2O2/c1-2-3-4-5-6-14-26-20-12-10-17(11-13-20)16-23-24-21(25)18-8-7-9-19(22)15-18/h7-13,15-16H,2-6,14H2,1H3,(H,24,25)/b23-16+ |
InChI Key |
LRCRLLQEGREPFI-XQNSMLJCSA-N |
Isomeric SMILES |
CCCCCCCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)F |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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